Cas no 81703-98-2 (5,12-naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-o-(2,6-dideoxy-.α.-l-lyxo-hexopyranosyl)-.α.-l-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8s-cis)-)
![5,12-naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-o-(2,6-dideoxy-.α.-l-lyxo-hexopyranosyl)-.α.-l-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8s-cis)- structure](https://fr.kuujia.com/scimg/cas/81703-98-2x500.png)
81703-98-2 structure
Nom du produit:5,12-naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-o-(2,6-dideoxy-.α.-l-lyxo-hexopyranosyl)-.α.-l-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8s-cis)-
5,12-naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-o-(2,6-dideoxy-.α.-l-lyxo-hexopyranosyl)-.α.-l-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8s-cis)- Propriétés chimiques et physiques
Nom et identifiant
-
- 5,12-Naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-O-(2,6-dideoxy-.α.-L-lyxo-hexopyranosyl)-.α.-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S-cis
- 7-triethylsilyl taxol
- 7-O-(Triethylsilyl) Paclitaxel
- FT-0675480
- 5,12-Naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-O-(2,6-dideoxy-.α.-L-lyxo-hexopyranosyl)-.α.-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S-cis)-
- A-(Benzoylamino)-
- A-hydroxy-benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl Ester
- AR,
- 5,12-NAPHTHACENEDIONE, 8-ACETYL-10-((3-AMINO-2,3,6-TRIDEOXY-4-O-(2,6-DIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-1-METHOXY-, (8S,10S)-
- NSC 349631
- Q27283680
- Rubomycin M
- 81703-98-2
- 5,12-Naphthacenedione, 8-acetyl-10-((3-amino-2,3,6-trideoxy-4-O-(2,6-dideoxy-alpha-L-lyxo-hexopyranosyl)-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S,10S)-
- 5,12-Naphthacenedione, 8-acetyl-10-((3-amino-2,3,6-trideoxy-4-O-(2,6-dideoxy-alpha-L-lyxo-hexopyranosyl)-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S-cis)-
- NSC-349631
- M96ZG4YZ5M
- 5,12-NAPHTHACENEDIONE, 8-ACETYL-10-((3-AMINO-2,3,6-TRIDEOXY-4-O-(2,6-DIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-1-METHOXY-, (8S-CIS)-
- UNII-M96ZG4YZ5M
- Mar-70
- 5,12-naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-o-(2,6-dideoxy-.α.-l-lyxo-hexopyranosyl)-.α.-l-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8s-cis)-
-
- Piscine à noyau: InChI=1S/C33H39NO13/c1-12-27(37)18(36)9-22(44-12)47-32-13(2)45-21(8-17(32)34)46-20-11-33(42,14(3)35)10-16-24(20)31(41)26-25(29(16)39)28(38)15-6-5-7-19(43-4)23(15)30(26)40/h5-7,12-13,17-18,20-22,27,32,36-37,39,41-42H,8-11,34H2,1-4H3
- La clé Inchi: QTGKDZKONUUXOU-UHFFFAOYSA-N
- Sourire: COc1cccc2C(=O)c3c(O)c4CC(O)(CC(OC5CC(N)C(OC6CC(O)C(O)C(C)O6)C(C)O5)c4c(O)c3C(=O)c12)C(C)=O
Propriétés calculées
- Qualité précise: 657.24214030g/mol
- Masse isotopique unique: 657.24214030g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 14
- Comptage des atomes lourds: 47
- Nombre de liaisons rotatives: 6
- Complexité: 1200
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 225Ų
- Le xlogp3: 1.7
5,12-naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-o-(2,6-dideoxy-.α.-l-lyxo-hexopyranosyl)-.α.-l-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8s-cis)- Littérature connexe
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
81703-98-2 (5,12-naphthacenedione, 8-acetyl-10-[[3-amino-2,3,6-trideoxy-4-o-(2,6-dideoxy-.α.-l-lyxo-hexopyranosyl)-.α.-l-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8s-cis)-) Produits connexes
- 2060034-96-8(5-Bromo-2-(furan-2-yl)-4-methylpyridine)
- 2172634-09-0(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidomethyl}-4-methylpentanoic acid)
- 2229368-35-6(tert-butyl N-{1-amino-3-2-(trifluoromethyl)phenylpropan-2-yl}carbamate)
- 2229229-50-7(methyl 3-(1-cyanocyclobutyl)thiophene-2-carboxylate)
- 2680539-07-3(4-Bromo-3-cyclopropyl-1,2-oxazole)
- 1014265-86-1(3,4,5,6-Tetrachloro-N-[4-(2-pyridinyl)-2-thiazolyl]-2-pyridinecarboxamide)
- 2641915-30-0((3R,5R)-5-Amino-1-benzyl-piperidin-3-ol)
- 2242616-04-0(Raphin1 (acetate))
- 886360-71-0(6-methyl-3-(thiophen-2-yl)-1,2,4-triazin-5-ol)
- 57009-53-7(Benzoic acid, 3-acetyl-4-hydroxy-, ethyl ester)
Fournisseurs recommandés
Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot

Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Synrise Material Co. Ltd.
Membre gold
Fournisseur de Chine
Lot

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Taian Jiayue Biochemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
